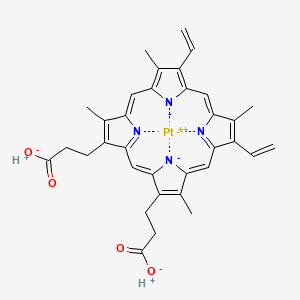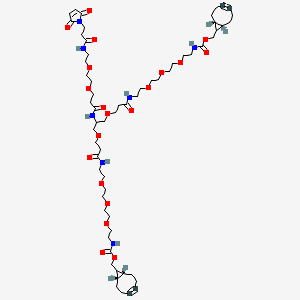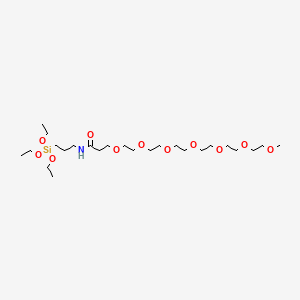
m-PEG7-Silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy-polyethylene glycol-silane, commonly known as m-PEG7-Silane, is a compound that combines the properties of polyethylene glycol and silane. This hybrid molecule exhibits both hydrophilic and hydrophobic characteristics, making it versatile for various applications. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-polyethylene glycol-silane typically involves the reaction of polyethylene glycol with a silane compoundThis reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of methoxy-polyethylene glycol-silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of high-purity reagents and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy-polyethylene glycol-silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The silane group can react with nucleophiles, leading to the formation of new bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH.
Hydrolysis: This reaction occurs readily in aqueous solutions, often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: Produces substituted silanes.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Hydrolysis: Forms silanols and polyethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
Methoxy-polyethylene glycol-silane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of coatings and adhesives, providing improved adhesion and durability.
Wirkmechanismus
Methoxy-polyethylene glycol-silane exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Methoxy-polyethylene glycol-silane is unique due to its combination of polyethylene glycol and silane properties. Similar compounds include:
Methoxy-polyethylene glycol-thiol: Contains a thiol group instead of a silane group, used for thiol-ene reactions.
Methoxy-polyethylene glycol-amine: Contains an amine group, used for amide bond formation.
Methoxy-polyethylene glycol-carboxyl: Contains a carboxyl group, used for esterification reactions.
Compared to these compounds, methoxy-polyethylene glycol-silane offers unique advantages in surface modification and protein degradation applications due to its silane functionality .
Eigenschaften
Molekularformel |
C25H53NO11Si |
|---|---|
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C25H53NO11Si/c1-5-35-38(36-6-2,37-7-3)24-8-10-26-25(27)9-11-29-14-15-31-18-19-33-22-23-34-21-20-32-17-16-30-13-12-28-4/h5-24H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
QGBDZGKWKPTKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCOC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


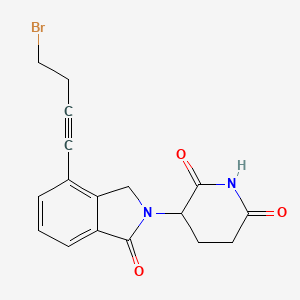

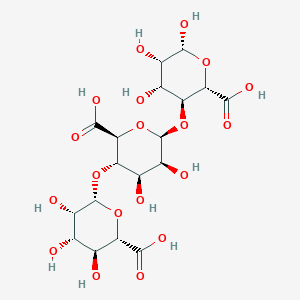
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)



![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
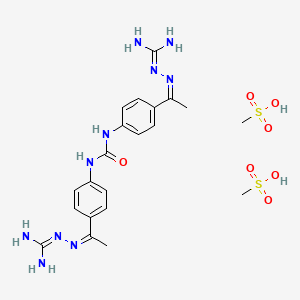
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
